Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Pharmacokinetics Prodrug Design Esterase Stability

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate (CAS 120690-70-2) is a pyridine-based ester with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. This compound is not intended for direct human use but is a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with potential pharmaceutical applications.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 120690-70-2
Cat. No. B176139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2-(pyridin-3-YL)propanoate
CAS120690-70-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C1=CN=CC=C1
InChIInChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3
InChIKeyHAQNTRLXFACSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-2-(Pyridin-3-yl)Propanoate (CAS 120690-70-2) for Research and Industrial Applications: A Procurement Overview


Ethyl 2-methyl-2-(pyridin-3-yl)propanoate (CAS 120690-70-2) is a pyridine-based ester with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . This compound is not intended for direct human use but is a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with potential pharmaceutical applications [1]. It is commercially available from several reputable chemical vendors for research and development purposes, typically with a purity specification of 95% or greater, and is stored under ambient or refrigerated conditions .

Why Ethyl 2-Methyl-2-(Pyridin-3-yl)Propanoate (CAS 120690-70-2) Cannot Be Simply Replaced by Other Pyridine Esters


The selection of Ethyl 2-methyl-2-(pyridin-3-yl)propanoate (120690-70-2) over other pyridine esters or acids is critical because its specific structural features—the 3-pyridine ring, the alpha-methyl substitution, and the ethyl ester group—dictate unique reactivity, stability, and biological fate profiles [1]. The ethyl ester moiety confers a particular balance of lipophilicity (cLogP) and susceptibility to hydrolysis, influencing both its utility as a synthetic intermediate and its potential biological activity [1]. Substituting it with a methyl ester, a bulkier ester, or the corresponding carboxylic acid can lead to significant changes in reaction kinetics, purification requirements, or in vivo pharmacokinetics, which are quantifiable and can derail a research or development program.

Quantitative Differentiation: Ethyl 2-Methyl-2-(Pyridin-3-yl)Propanoate (120690-70-2) vs. Structural Analogs


Differentiated Esterase Hydrolysis Rate and Lipophilicity Compared to Bulky Esters

The susceptibility of pyridine-based esters to esterase-mediated hydrolysis is a key determinant of their in vivo half-life and bioavailability. While bulky ester groups like adamantyl and isopinocampheyl confer significant resistance to esterase hydrolysis, the ethyl ester of 2-methyl-2-(3-pyridyl)propanoate is expected to be a more readily hydrolyzed substrate [1]. This property can be advantageous in prodrug design where a more rapid conversion to the active acid metabolite is desired. The lipophilicity of the ethyl ester (cLogP ≈ 1.92) also differs from bulkier analogs, impacting membrane permeability and tissue distribution .

Pharmacokinetics Prodrug Design Esterase Stability

Physical State and Handling Advantages for Small-Scale Research Synthesis

For many synthetic chemists, the physical state of a reagent or intermediate directly impacts the ease of handling, weighing, and reaction setup. Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is typically supplied as a liquid , while its corresponding carboxylic acid (2-methyl-2-(3-pyridinyl)propanoic acid) is a solid . The liquid form of the ethyl ester can offer superior handling characteristics for automated dispensing or precise liquid transfers on a small research scale compared to a solid, which requires weighing and dissolution steps.

Organic Synthesis Lab-scale Operations Intermediate Handling

Specific Utility as a Key Intermediate in the Synthesis of GnRH Antagonists

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate (120690-70-2) is explicitly cited as a key building block in patent literature for the synthesis of gonadotropin-releasing hormone (GnRH) antagonists [1]. These GnRH antagonists are an important class of therapeutics for sex-hormone related conditions. This validated, published synthetic route provides a clear, precedented application for this specific ester, reducing the risk associated with exploring less-documented analogs. The ethyl ester serves a precise role in constructing the core molecular architecture of these drug candidates .

Medicinal Chemistry Pharmaceutical Intermediates GnRH Antagonists

Optimal Application Scenarios for Ethyl 2-Methyl-2-(Pyridin-3-yl)Propanoate (120690-70-2)


Prodrug Design and Metabolic Stability Studies

For research programs exploring prodrugs of 2-methyl-2-(pyridin-3-yl)propanoic acid, the ethyl ester is a logical starting point. Its predicted susceptibility to esterases (inferred from class-level data) allows for the design of a molecule that can be rapidly cleaved in vivo to release the active acid metabolite [1]. Researchers can use this ester to establish a baseline for hydrolysis rates, against which bulkier, more stable esters can be compared.

Synthesis of GnRH Antagonists and Related Heterocyclic Frameworks

Based on its cited role in patent literature, this compound is a strategic intermediate for research groups focused on synthesizing GnRH antagonists [2]. Its specific substitution pattern is designed to be integrated into more complex azaindole or related heterocyclic cores, making it an essential procurement item for teams working on novel therapies for sex-hormone related conditions.

General Organic Synthesis and Building Block for Diverse Library Construction

The ethyl ester provides a versatile handle for further chemical transformations, such as hydrolysis, reduction, or transesterification. Its liquid physical state is advantageous for use in automated synthesis platforms or high-throughput reaction screening, allowing for precise and repeatable dispensing compared to solid carboxylic acid analogs .

Calibration of Analytical Methods for Pyridine Derivatives

The well-defined structure and commercial availability of high-purity Ethyl 2-methyl-2-(pyridin-3-yl)propanoate make it a suitable candidate for use as a standard or reference material in analytical chemistry. Its unique retention time in HPLC or GC/MS methods can be used to calibrate instruments for the detection and quantification of similar pyridine-based compounds in complex mixtures .

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